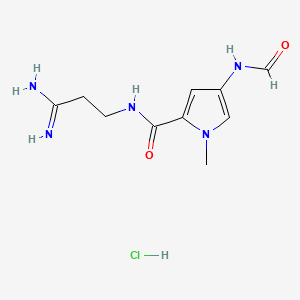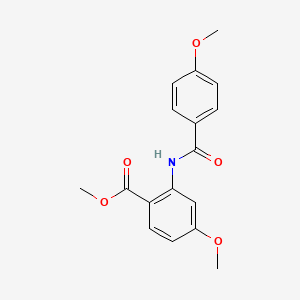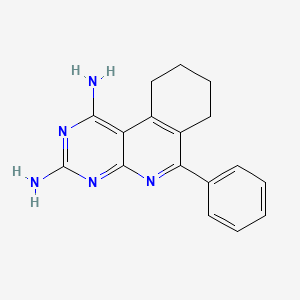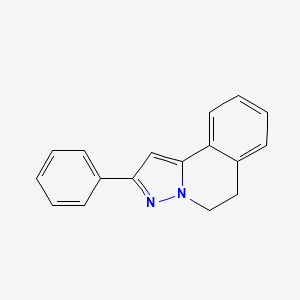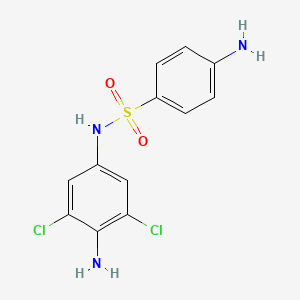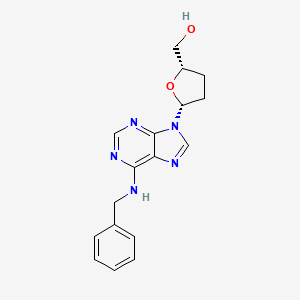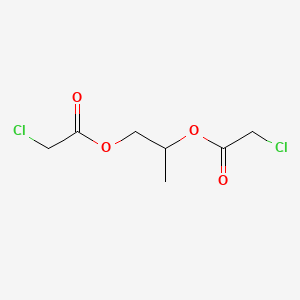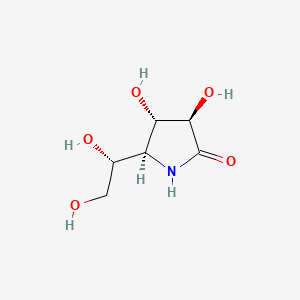
D-Galactonic-1,4-lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactonic-1,4-lactam: is a lactam derived from D-galactonic acid It is a cyclic compound with a lactone ring structure, which is formed by the intramolecular condensation of D-galactonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Galactonic-1,4-lactam can be synthesized through the oxidation of D-galactose to D-galactonic acid, followed by cyclization to form the lactam. One common method involves the use of dilute acid hydrolysis of marine macroalgae biomass, such as Gelidium amansii, to produce D-galactose, which is then oxidized to D-galactonic acid using Pseudomonas putida . The final step involves the cyclization of D-galactonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microbial strains capable of oxidizing D-galactose to D-galactonic acid. The subsequent cyclization step is achieved through controlled chemical reactions under specific conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactonic-1,4-lactam undergoes various chemical reactions, including:
Oxidation: Conversion of D-galactose to D-galactonic acid.
Cyclization: Formation of the lactam ring from D-galactonic acid.
Substitution: Reactions involving the replacement of functional groups within the lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Pseudomonas putida for selective oxidation of D-galactose.
Acid Catalysts: Dilute hydrochloric acid for hydrolysis of biomass.
Major Products:
D-Galactonic Acid: Intermediate product formed during the oxidation of D-galactose.
This compound: Final product formed through cyclization of D-galactonic acid.
Wissenschaftliche Forschungsanwendungen
D-Galactonic-1,4-lactam has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cyclic monomers and polymers.
Biology: Studied for its role as a metabolite in human metabolic reactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive lactams.
Industry: Utilized in the production of biodegradable polymers and other value-added products.
Wirkmechanismus
The mechanism of action of D-Galactonic-1,4-lactam involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. This property is particularly useful in the design of drugs targeting bacterial enzymes, such as β-lactamases .
Vergleich Mit ähnlichen Verbindungen
D-Galactono-1,4-lactone: A structural derivative of D-galactonic acid with a similar lactone ring structure.
D-Gluconic Acid δ-lactone: Another lactone derived from D-gluconic acid, used in similar applications.
L-Galactono-1,4-lactone: A stereoisomer of D-Galactonic-1,4-lactam with different biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form stable cyclic structures, which makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
117821-11-1 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4-,5+/m0/s1 |
InChI-Schlüssel |
ZWFBJVLZKRFADK-NEEWWZBLSA-N |
Isomerische SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(=O)N1)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(=O)N1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


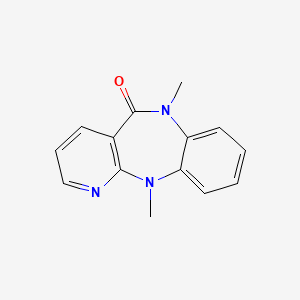

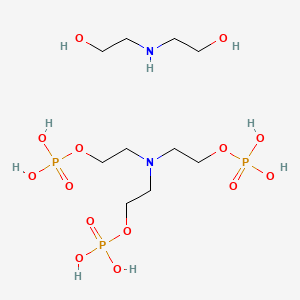
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
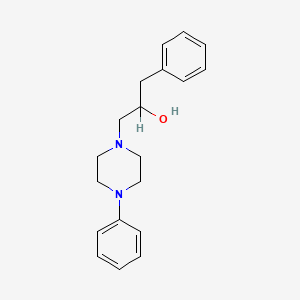
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
